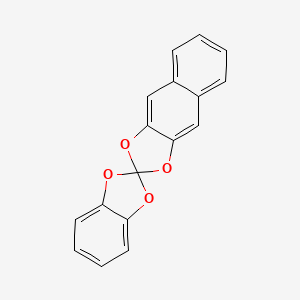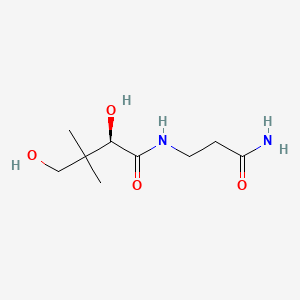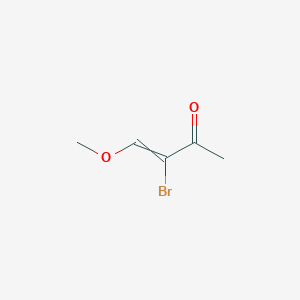
Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) is an organic compound with the molecular formula C17H10O4 and a molecular weight of 278.2589 . This compound is characterized by its unique spiro structure, which involves a 1,3-benzodioxole ring system fused to a naphtho(2,3-d)(1,3)dioxole ring system. The spiro configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields .
Preparation Methods
The synthesis of Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) can be achieved through several synthetic routes. One common method involves the reaction of 2-aminomethylene-2,3-dihydropyrrol-3(1H)-ones with tetrachloro-1,2-benzoquinone in ethanol at room temperature . This reaction yields novel spiro compounds, including Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole)
Chemical Reactions Analysis
Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tetrachloro-1,2-benzoquinone and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tetrachloro-1,2-benzoquinone in ethanol yields spiroanellated 1,3-benzodioxoles .
Scientific Research Applications
Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds . In biology and medicine, its unique structure makes it a candidate for studying molecular interactions and potential therapeutic applications. Additionally, the compound’s distinct chemical properties make it useful in various industrial research applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) involves its interaction with molecular targets and pathways within biological systems. The spiro structure allows the compound to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique configuration suggests it may have specific binding affinities and biological effects .
Comparison with Similar Compounds
Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) can be compared with other spiro compounds, such as Spiro(1,3-benzodioxole-2,1’-cyclopentane) and Spiro(1,3-benzodioxole-2,9’(10’H)-phenanthren-10’-one) . These compounds share the spiro configuration but differ in their ring systems and substituents. The uniqueness of Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) lies in its fused benzodioxole and naphthodioxole rings, which impart distinct chemical and physical properties .
Properties
CAS No. |
82823-46-9 |
|---|---|
Molecular Formula |
C17H10O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
spiro[1,3-benzodioxole-2,2'-benzo[f][1,3]benzodioxole] |
InChI |
InChI=1S/C17H10O4/c1-2-6-12-10-16-15(9-11(12)5-1)20-17(21-16)18-13-7-3-4-8-14(13)19-17/h1-10H |
InChI Key |
BVNVHWPECRKUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC4(O3)OC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)









